2-Methyl-2-(morpholin-4-yl)propanoate
Description
2-Methyl-2-(morpholin-4-yl)propanoate is an ester derivative featuring a morpholine ring attached to the α-carbon of a propanoate backbone, with a methyl group at the same position. The compound is commonly encountered as ethyl 2-methyl-2-morpholin-4-ylpropanoate (CAS: 92001-93-9), with the molecular formula C₁₀H₁₉NO₃ . Its structure combines the lipophilicity of the ester group with the polar morpholine moiety, making it a versatile intermediate in pharmaceutical synthesis. The morpholine ring contributes to solubility in both organic and aqueous media, while the ester group enhances metabolic stability compared to carboxylic acids.
Synthetic routes often involve alkylation or coupling reactions. For instance, morpholine can react with ethyl 2-bromo-2-methylpropanoate under basic conditions to yield the target compound . Its applications include serving as a precursor for bioactive molecules, such as kinase inhibitors or analgesics, where the morpholine group modulates target binding and pharmacokinetics .
Properties
Molecular Formula |
C8H14NO3- |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-methyl-2-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,7(10)11)9-3-5-12-6-4-9/h3-6H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
ZIYBQIQKOLIMKY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)[O-])N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-morpholinopropanoate typically involves the reaction of morpholine with a suitable ester or acid derivative. One common method is the Michael addition of morpholine to an α,β-unsaturated ester, such as ethyl acrylate, followed by subsequent reactions to introduce the methyl group and form the final product .
Industrial Production Methods
Industrial production of 2-methyl-2-morpholinopropanoate may involve similar synthetic routes but on a larger scale. The process development focuses on optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-morpholinopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-methyl-2-morpholinopropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-methyl-2-morpholinopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to effects on cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Containing Esters
Key Observations :
- Chirality : The presence of a chiral center in the methyl (2S)-2-acetamido derivative (CAS 1616506-48-9) highlights its utility in enantioselective synthesis, particularly for targeting biological receptors .
Morpholine-Containing Ketones and Acids
Key Observations :
- Functional Group Impact : Ketones (e.g., 1-(4-chlorophenyl)propan-1-one) are less prone to hydrolysis than esters but may exhibit lower bioavailability due to reduced membrane permeability .
- Acid vs. Ester : The carboxylic acid derivative (CAS 375397-37-8) forms water-soluble salts, favoring parenteral administration, whereas the ester form (CAS 92001-93-9) is preferable for oral delivery .
Propanoate Derivatives with Aromatic Substituents
Key Observations :
- Pharmaceutical Impurities: Compounds like (2RS)-2-(4-Butylphenyl)-propanoic acid (CAS 3585-49-7) are monitored as impurities in drug manufacturing due to their structural similarity to active pharmaceutical ingredients (APIs) .
- Industrial Use: The phenylbutyl ester (CAS 10031-71-7) demonstrates the role of branched esters in non-pharmaceutical applications, such as cosmetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
